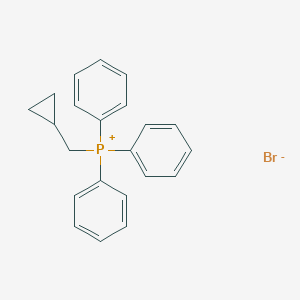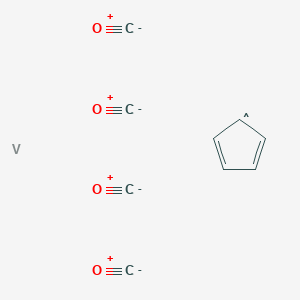
(Cyclopropylmethyl)triphenylphosphonium bromide
Overview
Description
(Cyclopropylmethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C22H22BrP . It is used in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the Wittig reaction of aldehydes with this compound to produce alkenyl cyclopropanes . Another method involves the reaction of α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .
Molecular Structure Analysis
The molecular weight of this compound is 397.29 . The exact molecular structure can be determined using techniques such as IR, 1H-NMR, 13C-NMR, and Mass spectroscopy .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it is used in the Wittig reaction to produce alkenyl cyclopropanes . It is also used in the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .
Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 182-183°C . It is hygroscopic and should be stored in an inert atmosphere at room temperature .
Scientific Research Applications
Organic Synthesis : (Cyclopropylmethyl)triphenylphosphonium bromide is used as a reagent in organic synthesis. For example, it has been employed in the Wittig reaction to produce alkenyl cyclopropanes, which are useful intermediates in organic synthesis. This approach has enabled the three-step synthesis of the tricyclic core of estrone methyl ether (Taber & Sheth, 2008).
Pharmaceuticals : It's used in synthesizing pharmaceutical compounds. For instance, it has been involved in the synthesis of new cyclosporine A derivatives, which are significant in immunosuppressive therapy (Shen De-long, 2009).
Materials Science : In materials science, alkyl triphenylphosphonium bromide, a related compound, has been used to form supramolecular complexes that can aggregate into vesicles in an aqueous solution. These vesicles can transform into hydrogels with responsive properties, valuable in biochemistry and smart material design (Li et al., 2013).
Mitochondrial Targeting : It has been used to target poly(amidoamine) dendrimers to mitochondria. This mitochondrial-targeted dendrimer-based nanocarrier could be useful for imaging and selective delivery of bio-actives to mitochondria for treating diseases associated with mitochondrial dysfunction (Biswas et al., 2012).
Innovative Syntheses : It has enabled the stereospecific synthesis of highly functionalized benzo[3.1.0]bicycloalkanes via multistep cascade reactions, showing its versatility in creating complex organic molecules (Zhu et al., 2014).
Environmental Applications : The compound has been investigated for its degradation behavior under high pH conditions and its effects on radionuclide solubility, relevant in the context of radioactive waste management (Aldridge et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as triphenylphosphonium derivatives, have been shown to target mitochondria . These compounds can preferentially accumulate in the mitochondria of cells due to their positive charge .
Mode of Action
It’s known that triphenylphosphonium derivatives can interact with their targets (such as mitochondria) and cause changes at the molecular level . For instance, they can prevent oxidation of cell components with participation of active free radicals .
Biochemical Pathways
Triphenylphosphonium derivatives have been shown to affect various biochemical pathways related to oxidative stress and energy production .
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein involved in drug transport . Its lipophilicity, as indicated by Log Po/w values, suggests that it may have good bioavailability .
Result of Action
Similar compounds have been shown to have cytotoxic effects on cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (Cyclopropylmethyl)triphenylphosphonium bromide. For instance, UV irradiation in the presence of Fe (CO) 5 can convert alkenyl cyclopropanes, which are produced by the Wittig reaction of aldehydes with this compound, to 2-substituted cyclohexenones .
properties
IUPAC Name |
cyclopropylmethyl(triphenyl)phosphanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22P.BrH/c1-4-10-20(11-5-1)23(18-19-16-17-19,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15,19H,16-18H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQSHRSBITUSIB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933271 | |
| Record name | (Cyclopropylmethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14799-82-7 | |
| Record name | Phosphonium, (cyclopropylmethyl)triphenyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14799-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Cyclopropylmethyl)triphenylphosphonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014799827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Cyclopropylmethyl)(triphenyl)phosphanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (cyclopropylmethyl)triphenylphosphonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does (cyclopropylmethyl)triphenylphosphonium bromide interact with aldehydes in organic synthesis, and what are the downstream effects of this interaction?
A1: this compound acts as a Wittig reagent in organic synthesis. [] This reagent interacts with aldehydes through a nucleophilic addition-elimination mechanism. The phosphorus ylide, generated in situ from this compound, attacks the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then undergoes a cyclic rearrangement, eliminating triphenylphosphine oxide and yielding an alkene. In the context of the provided research, this reaction specifically produces alkenyl cyclopropanes. [] These alkenyl cyclopropanes are then further utilized in the synthesis of 2-substituted cyclohexenones via a UV irradiation reaction in the presence of iron pentacarbonyl (Fe(CO)5). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















